molecular formula C12H8ClNO2S B2520473 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 445218-64-4

2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B2520473
CAS No.: 445218-64-4
M. Wt: 265.71
InChI Key: YMCMJFXYOSGRJU-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid is an organic compound with the molecular formula C 12 H 8 ClNO 2 S and a molecular weight of 265.72 g/mol . This carboxylic acid functionalized pyridine derivative features a sulfanyl bridge linked to a 2-chlorophenyl group, defining its unique structural characteristics. The specific research applications, mechanism of action, and biological or chemical profile for this compound are not detailed in the current literature. Its structure suggests potential as a versatile synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Carboxylic acid functional groups, in general, are commonly converted to more reactive derivatives, such as acid chlorides using reagents like thionyl chloride (SOCl 2 ), to facilitate further synthesis . Researchers may explore its utility in developing novel compounds for various scientific investigations. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2S/c13-9-5-1-2-6-10(9)17-11-8(12(15)16)4-3-7-14-11/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCMJFXYOSGRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=C(C=CC=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331228
Record name 2-(2-chlorophenyl)sulfanylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670018
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

445218-64-4
Record name 2-(2-chlorophenyl)sulfanylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid typically involves the reaction of 2-chlorothiophenol with 3-chloropyridine-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like sulfuric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry. Key reactions include:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate.
  • Reduction : Reduction with lithium aluminum hydride yields thiols.
  • Substitution : Nucleophilic substitution can occur at the chlorophenyl group.
  • Esterification : The carboxylic acid group can react with alcohols to form esters.

Biology

The compound exhibits significant biological activities , making it a subject of interest in pharmacology. Notable properties include:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, disrupting cell wall synthesis and inhibiting protein synthesis pathways.
    Bacterial Strain Activity
    Gram-positiveEffective
    Gram-negativeEffective
  • Anti-inflammatory Activity : Inhibits cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
    Compound IC50 (μM)
    2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid0.04 ± 0.01
    Celecoxib0.04 ± 0.01
  • Anticancer Activity : Induces apoptosis in cancer cell lines such as HeLa and MCF-7, with significant cytotoxicity demonstrated.
    Cell Line IC50 (μM)
    HeLa~11
    MCF-7~11

Medicine

Research is ongoing to explore the potential of this compound as a therapeutic agent. Its unique mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzyme activity or altering receptor functions.

Case Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory effects using carrageenan-induced paw edema models in rats. The compound significantly reduced inflammation, showing an effective dose (ED50) of 9.17 μM.

Case Study 2: Anticancer Activity

In vitro studies on human cervical cancer cells (HeLa) revealed that the compound exhibits significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorophenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-(4-Chlorophenyl)sulfanylpyridine-3-carboxylic Acid

  • Structure : Differs in the position of the chlorine substituent (4-chloro vs. 2-chloro on the phenyl ring).
  • Key Data: Property Value Source CAS Number Not explicitly provided Molecular Formula C₁₂H₈ClNO₂S Safety Profile Classified under GHS revision 8

2-(Phenylsulfanyl)pyridine-3-carboxylic Acid

  • Structure : Lacks the chlorine substituent on the phenyl ring.
  • Key Data: Property Value Source Dihedral Angle (Pyridine-Phenyl) 55.75° (molecule A), 58.33° (molecule B) Synthesis 2-Chloronicotinic acid + thiophenol
  • Impact : The absence of chlorine reduces molecular weight (243.27 g/mol vs. 277.72 g/mol for the 2-chloro derivative) and may enhance conformational flexibility, as evidenced by larger dihedral angles .

Substituent Variations on the Sulfanyl Group

2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic Acid

  • Structure : Features two methyl groups at the 2- and 5-positions of the phenyl ring.
  • Key Data :

    Property Value Source
    CAS Number 795290-92-5
    Molecular Weight 259.32 g/mol

2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic Acid

  • Structure : Replaces the chlorophenyl group with a trifluoromethyl (-CF₃) substituent.
  • Key Data :

    Property Value Source
    CAS Number 929971-69-7
    Molecular Weight 223.18 g/mol
  • Impact : The electron-withdrawing -CF₃ group enhances acidity (pKa ~1.5–2.0 for the carboxylic acid) compared to the chloro analog (pKa ~2.5–3.0), influencing solubility and reactivity .

Functional Group Modifications

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid

  • Structure: Contains a carboxymethyl sulfanyl group and a 4-oxo-4-arylbutanoic acid chain.
  • Key Data: Property Value Source Synthesis Thioglycolic acid + 4-aryl-4-oxo-2-butenoic acid
  • Impact : The additional carboxylic acid group increases polarity, reducing logP (~1.5) but enhancing water solubility, which may limit blood-brain barrier penetration compared to the target compound .

Physicochemical and Structural Trends

Compound Molecular Formula Molecular Weight (g/mol) Key Feature
2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid C₁₂H₈ClNO₂S 277.72 Chlorine enhances electronegativity
2-(Phenylsulfanyl)pyridine-3-carboxylic acid C₁₂H₉NO₂S 243.27 Higher conformational flexibility
2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid C₁₄H₁₃NO₂S 259.32 Increased lipophilicity
2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid C₇H₄F₃NO₂S 223.18 Enhanced acidity and reactivity

Biological Activity

2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid, a compound with the molecular formula C11H8ClN1O2S1, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorophenyl group and a sulfanyl moiety, contributing to its unique reactivity and biological profile. Its structural formula can be summarized as follows:

Component Description
Molecular FormulaC11H8ClN1O2S1
IUPAC Name2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid
CAS Number445218-64-4

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. Studies have shown that 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses. The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib.

Compound IC50 (μM)
2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid0.04 ± 0.01
Celecoxib0.04 ± 0.01

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Structure-Activity Relationships (SAR)

The biological activity of 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid can be significantly influenced by its structural components:

  • Chlorophenyl Group : Enhances lipophilicity and biological activity.
  • Sulfanyl Moiety : Plays a critical role in the interaction with biological targets.
  • Pyridine Ring : Contributes to the compound's ability to form hydrogen bonds with target proteins.

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various pyridine derivatives, 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid was shown to significantly reduce inflammation in carrageenan-induced paw edema models in rats. The ED50 was calculated to be 9.17 μM, indicating potent anti-inflammatory activity.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound against human cervical cancer cells (HeLa). The results indicated an IC50 value of approximately 11 μM, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy (GHS Category 2). Store in airtight containers (<25°C). Neutralize waste with NaHCO3_3 before disposal. Refer to SDS for spill management (e.g., absorb with vermiculite) .

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